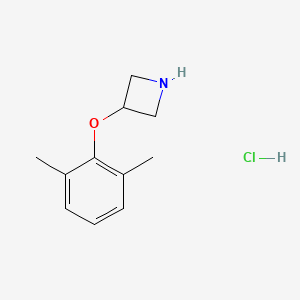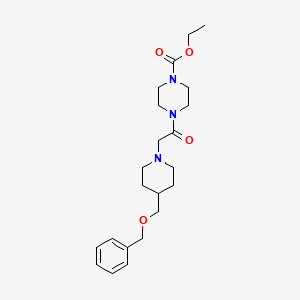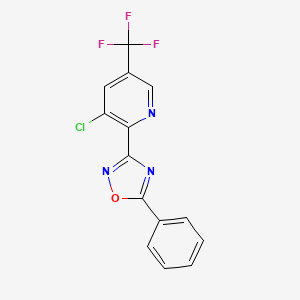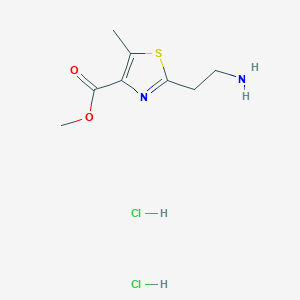
3-(2,6-Dimethylphenoxy)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,6-Dimethylphenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 143482-46-6 . It has a molecular weight of 213.71 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15NO.ClH/c1-8-4-3-5-9 (2)11 (8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Gene Expression Regulation
Decitabine (5-Aza-2′-deoxycytidine) has been shown to regulate gene expression through mechanisms beyond promoter demethylation, including effects that are independent of DNA demethylation. The diverse impacts on gene expression by such compounds can lead to varied responses in patients undergoing therapy with these drugs (Seelan et al., 2018).
Cancer Therapy and Imaging
3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a PET tracer, has shown promise in measuring cell proliferation non-invasively in vivo, providing valuable information for response assessment to tumor therapies. Preclinical studies indicate that [18F]FLT uptake is a promising imaging biomarker for response assessment in clinical trials, suggesting a significant role in cancer therapy and research (Schelhaas et al., 2017).
Analytical Methods for Antioxidant Activity
Compounds like 3-(2,6-Dimethylphenoxy)azetidine hydrochloride may be used in assays to determine antioxidant activity. Various tests like ABTS and DPPH assays are critical in the study of antioxidants and their implications in fields like food engineering, medicine, and pharmacy. These assays are based on chemical reactions and spectrophotometry, reflecting the kinetics or equilibrium state in the analysis of antioxidants (Ilyasov et al., 2020), (Munteanu & Apetrei, 2021).
Potential in Eye Pathologies
Although not directly related, compounds like Dimethyl fumarate (DMF) have shown potential in the treatment of eye pathologies due to their immuno-modulatory, anti-inflammatory, and antioxidant properties. Research into similar compounds could uncover potential applications in ophthalmological diseases characterized by inflammation and oxidative stress (Manai, Govoni, & Amadio, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,6-dimethylphenoxy)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9(2)11(8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXFGLDVABONIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-(2,5-dimethylphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2448864.png)






![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B2448877.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2448881.png)
![N1-(2-(2-hydroxyethoxy)ethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2448882.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2448886.png)
